![molecular formula C9H8BrN3O2 B3047355 Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate CAS No. 1380331-36-1](/img/structure/B3047355.png)
Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a chemical compound with the CAS RN®: 1380331-36-1 . It has a molecular weight of 270.09 .
Molecular Structure Analysis
The molecular structure of Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves a [1,2,4]triazolo[1,5-a]pyridine core, which is a fused ring system containing a pyridine ring and a 1,2,4-triazole ring .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate are not detailed in the literature, related compounds have been studied .Physical And Chemical Properties Analysis
Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a solid at room temperature .Applications De Recherche Scientifique
Microwave-Mediated Synthesis
This compound can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Broad Biological Activities
Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Pharmaceutical Applications
A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole . Given the importance of the triazole scaffold, its synthesis has attracted much attention .
Agrochemistry Applications
Compounds containing triazole have an important application value in various fields, such as agrochemistry .
Material Chemistry Applications
Triazole’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . It has applications in material chemistry .
Antitumor Activity
Polycyclic systems containing [1,2,4]triazolo[1,5-A]pyridine moiety are reported as antitumor .
Treatment of Alzheimer’s Disease and Insomnia
They can be used for the treatment of Alzheimer’s disease and insomnia .
Use in Treating Cancer
Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with the 1,2,4-triazolo[1,5-a]pyridine scaffold have been found to exhibit various activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Biochemical Pathways
Compounds with similar structures have been found to impact various pathways related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Propriétés
IUPAC Name |
ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCXDWXSGFGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737637 | |
| Record name | Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate | |
CAS RN |
1380331-36-1 | |
| Record name | Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

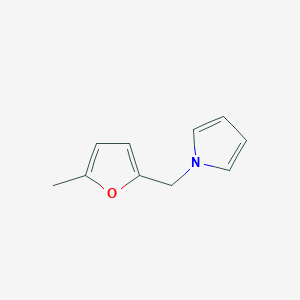
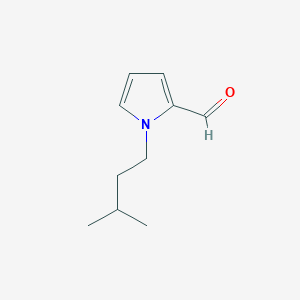
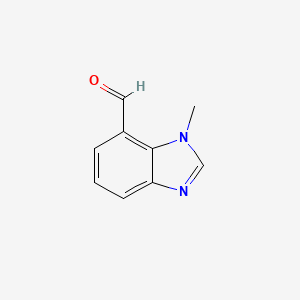
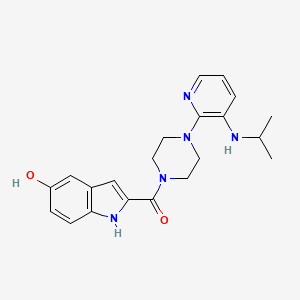
![Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-](/img/structure/B3047277.png)
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B3047280.png)
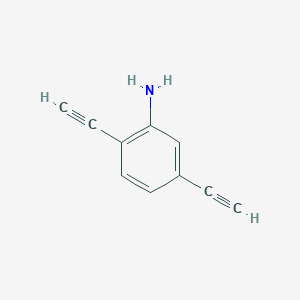
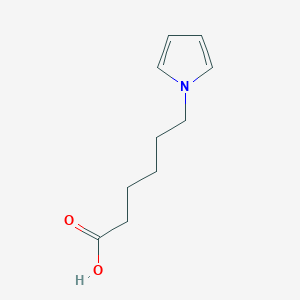
![2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B3047285.png)

![(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine](/img/structure/B3047287.png)
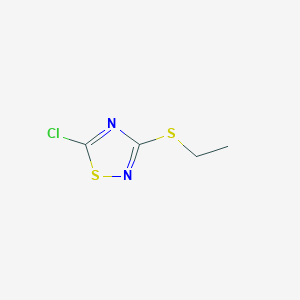
![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)
